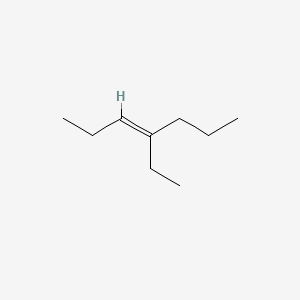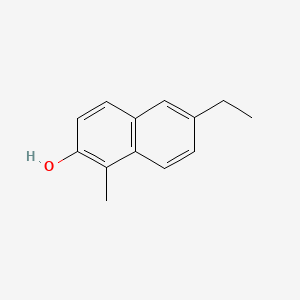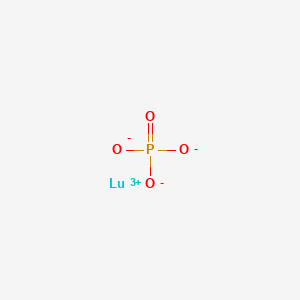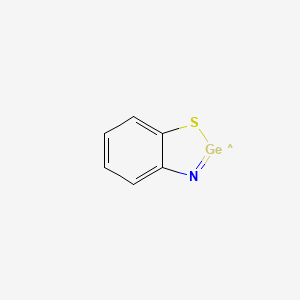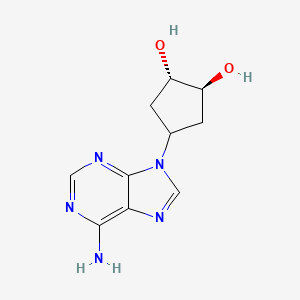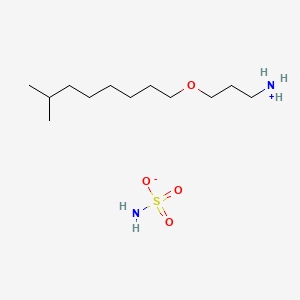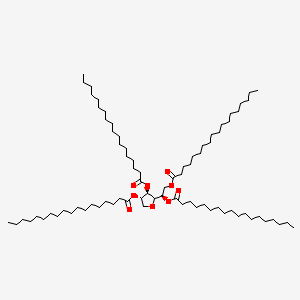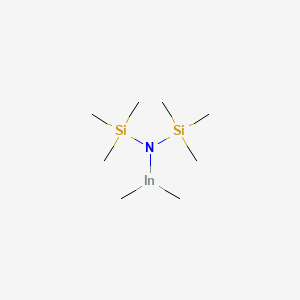
2-Hydroxytetradecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxytetradecyl methacrylate is an organic compound with the molecular formula C18H34O3. It is a methacrylate ester that contains a hydroxyl group attached to a tetradecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxytetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxytetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-Hydroxytetradecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers. Common initiators for this reaction include azobisisobutyronitrile and benzoyl peroxide.
Esterification: The hydroxyl group in this compound can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be hydrolyzed to yield methacrylic acid and 2-hydroxytetradecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile and benzoyl peroxide are used under controlled temperature conditions (typically 60-70°C).
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions are employed, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the monomers used.
Esterification: Esters formed from the reaction with carboxylic acids.
Hydrolysis: Methacrylic acid and 2-hydroxytetradecanol.
科学的研究の応用
2-Hydroxytetradecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and implants.
Coatings and Adhesives: It is utilized in the formulation of UV-curable coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Nanotechnology: this compound is employed in the synthesis of nanoparticles and nanocomposites for various industrial applications.
作用機序
The mechanism of action of 2-hydroxytetradecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl group in the compound can participate in hydrogen bonding, enhancing the mechanical properties and stability of the resulting polymers. In biomedical applications, the biocompatibility of the compound is attributed to its hydrophilic nature, which promotes cell adhesion and proliferation.
類似化合物との比較
2-Hydroxytetradecyl methacrylate can be compared with other methacrylate esters such as:
2-Hydroxyethyl methacrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
2-Hydroxypropyl methacrylate: Another methacrylate ester with a different alkyl chain length, affecting its polymerization behavior and end-use applications.
2-Hydroxybutyl methacrylate: With a longer alkyl chain, this compound exhibits different solubility and mechanical properties compared to this compound.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic and mechanical properties to the polymers formed from it. This makes it particularly suitable for applications requiring enhanced durability and chemical resistance.
特性
CAS番号 |
96591-14-9 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
2-hydroxytetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)15-21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |
InChIキー |
RLWDMMUWHLHTBF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(COC(=O)C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



